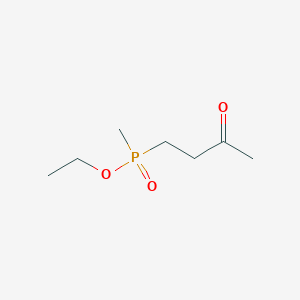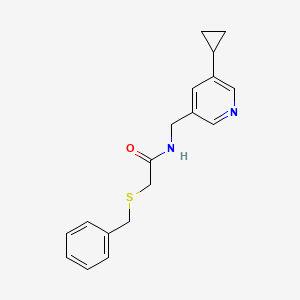![molecular formula C21H19ClFN3O3S B2776125 1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide CAS No. 866871-43-4](/img/structure/B2776125.png)
1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C21H19ClFN3O3S. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Antimicrobial Activity
1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide is a compound with potential antimicrobial applications. Research studies have focused on synthesizing various derivatives of fluoroquinolone compounds, similar to the one , to evaluate their antibacterial and antifungal activities. For instance, Patel and Patel (2010) conducted a study on fluoroquinolone-based 4-thiazolidinones, showcasing their antimicrobial potential (Patel & Patel, 2010).
Pharmaceutical Synthesis and Optimization
In the field of pharmaceutical research, such compounds are explored for their potential as receptor inhibitors or therapeutic agents. Cann et al. (2012) reported on the synthesis of a CGRP receptor inhibitor, demonstrating a convergent, stereoselective, and economical synthesis approach for such complex compounds (Cann et al., 2012).
Catalytic and Chemical Applications
The chemical versatility of compounds like this compound extends to their use as catalysts or intermediates in various chemical reactions. Ghorbani‐Choghamarani and Azadi (2015) highlighted the application of Piperidine-4-carboxylic acid in synthesizing Fe3O4-SA-PPCA, a nanomagnetic reusable catalyst, demonstrating the compound's potential in facilitating efficient chemical syntheses (Ghorbani‐Choghamarani & Azadi, 2015).
Photophysical Studies
The photophysical properties of fluoroquinolones, which share structural similarities with the compound , have been a topic of interest in scientific research. For example, Cuquerella, Miranda, and Bosca (2006) explored the role of excited-state intramolecular charge transfer in the photophysical properties of norfloxacin and its derivatives, providing insights that could be relevant for understanding the photophysical behavior of similar compounds (Cuquerella, Miranda, & Bosca, 2006).
Safety and Hazards
properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3S/c22-14-1-4-16(5-2-14)30(28,29)19-12-25-18-6-3-15(23)11-17(18)20(19)26-9-7-13(8-10-26)21(24)27/h1-6,11-13H,7-10H2,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUHVDFEEOIBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B2776042.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2776043.png)
![3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione](/img/structure/B2776045.png)

![(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2776049.png)


![6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2776052.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4-cyclopropylpyrazol-1-yl)ethanone;dihydrochloride](/img/structure/B2776055.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2776058.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2776060.png)

![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2776064.png)